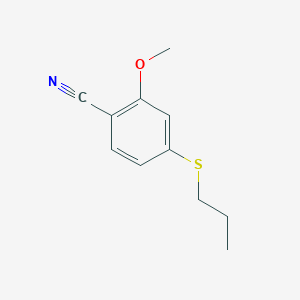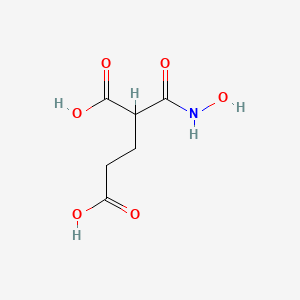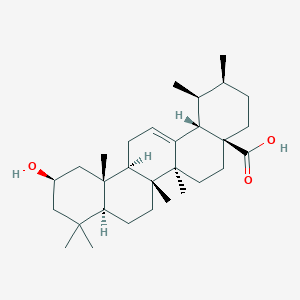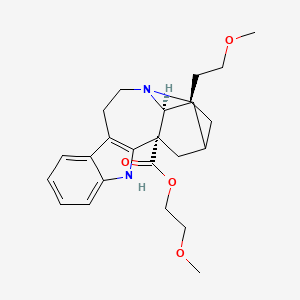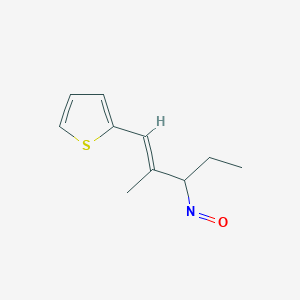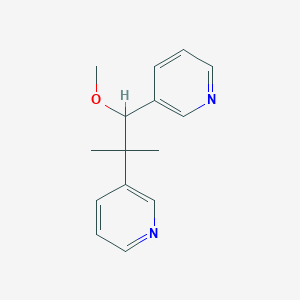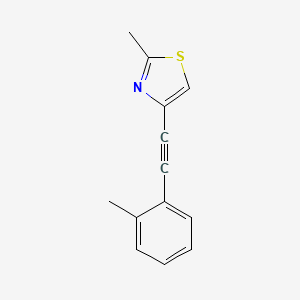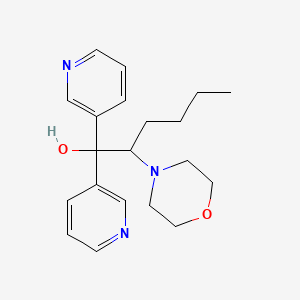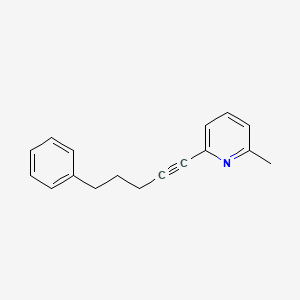
2-Methyl-4-(m-tolylethynyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-méthyl-4-(m-tolyléthynyl)thiazole est un composé hétérocyclique présentant un cycle thiazole substitué par un groupe méthyle en position 2 et un groupe m-tolyléthynyl en position 4. Les thiazoles sont connus pour leurs diverses activités biologiques et se retrouvent dans divers composés naturels et synthétiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Une méthode courante implique la cyclisation d'α-halocétones avec de la thiourée pour former le cycle thiazole, suivie d'un couplage de Sonogashira pour introduire le groupe m-tolyléthynyl .
Méthodes de production industrielle : Les méthodes de production industrielle de dérivés thiazoliques impliquent souvent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions .
Analyse Des Réactions Chimiques
Types de réactions : Le 2-méthyl-4-(m-tolyléthynyl)thiazole peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle thiazole, en particulier en position 2.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogènes, agents alkylants.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazole .
4. Applications de la recherche scientifique
Le 2-méthyl-4-(m-tolyléthynyl)thiazole a une large gamme d'applications dans la recherche scientifique:
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Etudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses diverses activités biologiques.
Industrie : Utilisé dans le développement de colorants, de fongicides et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action du 2-méthyl-4-(m-tolyléthynyl)thiazole implique son interaction avec diverses cibles moléculaires et voies. Le cycle thiazole peut interagir avec des enzymes et des récepteurs, modulant leur activité. Les voies spécifiques impliquées dépendent du contexte biologique et des molécules cibles spécifiques .
Composés similaires:
2-Méthyl-4-éthylthiazole: Structure similaire mais avec un groupe éthyle au lieu du groupe m-tolyléthynyl.
4-Méthyl-2-(1-méthyléthyl)thiazole: Contient un groupe méthyléthyle en position 2.
2-Acétyl-4-méthylthiazole: Présente un groupe acétyle en position 2 .
Unicité : Le 2-méthyl-4-(m-tolyléthynyl)thiazole est unique en raison de la présence du groupe m-tolyléthynyl, qui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres dérivés thiazoliques. Ce motif de substitution unique peut influencer la réactivité du composé et ses interactions avec les cibles biologiques .
Applications De Recherche Scientifique
2-Methyl-4-(m-tolylethynyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of dyes, fungicides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-methyl-4-(m-tolylethynyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the specific target molecules .
Comparaison Avec Des Composés Similaires
2-Methyl-4-ethylthiazole: Similar structure but with an ethyl group instead of the m-tolylethynyl group.
4-Methyl-2-(1-methylethyl)thiazole: Contains a methylethyl group at the 2-position.
2-Acetyl-4-methylthiazole: Features an acetyl group at the 2-position .
Uniqueness: 2-Methyl-4-(m-tolylethynyl)thiazole is unique due to the presence of the m-tolylethynyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This unique substitution pattern can influence the compound’s reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C13H11NS |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
2-methyl-4-[2-(3-methylphenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C13H11NS/c1-10-4-3-5-12(8-10)6-7-13-9-15-11(2)14-13/h3-5,8-9H,1-2H3 |
Clé InChI |
LYHRSGPNRBPYDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C#CC2=CSC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



